molecular formula C15H18N2O3 B5714566 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione

5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione

Cat. No. B5714566
M. Wt: 274.31 g/mol
InChI Key: QNXTTZIVTUUNDL-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. This compound belongs to a class of drugs known as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione is through activation of PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell proliferation. PPARγ activation leads to increased insulin sensitivity, improved glucose metabolism, and reduced inflammation. It also leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another area is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Moreover, further research is needed to elucidate its potential therapeutic effects in other medical conditions such as obesity, cardiovascular disease, and autoimmune disorders.
Conclusion
In conclusion, 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. Its mechanism of action involves activation of PPARγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cell proliferation. While it has potential advantages in lab experiments, careful dosing and monitoring are required due to its potential toxicity. Further research is needed to explore its potential therapeutic effects in various medical conditions and its use in combination with other agents.

Synthesis Methods

The synthesis of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione involves the reaction of 2,4-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedionedione with 5-isopropyl-2-methoxybenzaldehyde in the presence of a catalyst. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic effects in various medical conditions such as diabetes, inflammation, and cancer. It has been shown to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Moreover, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.

properties

IUPAC Name

(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-8(2)11-6-10(9(3)5-13(11)20-4)7-12-14(18)17-15(19)16-12/h5-8H,1-4H3,(H2,16,17,18,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXTTZIVTUUNDL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]imidazolidine-2,4-dione

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